Brequinar sodium
Übersicht
Beschreibung
Brequinar sodium, also known as DuP-785, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase . It blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . Brequinar was invented by DuPont Pharmaceuticals in the 1980s .
Molecular Structure Analysis
The molecular formula of Brequinar sodium is C23H15F2NO2 . Its average molecular weight is 375.3675 g/mol . The structure of Brequinar sodium is consistent with its NMR data .Chemical Reactions Analysis
Brequinar sodium is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, Brequinar sodium prevents the synthesis of DNA and RNA, which are crucial for cell growth and division .Physical And Chemical Properties Analysis
Brequinar sodium has a molecular weight of 397.35 g/mol on an anhydrous basis . It is a powder that is off-white to brown in color . It is soluble to 100 mM in water and to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
Brequinar sodium (DUP-785) is a potent inhibitor of the mitochondrial dihydroorotate dehydrogenase (DHO-DH), a rate-limiting enzyme in the pyrimidine de novo nucleotide synthesis . It has shown promising preclinical antitumor activity against a number of human cancer xenografts .
Methods of Application or Experimental Procedures
In phase I clinical studies, Brequinar induced a long-term inhibition of DHO-DH in white blood cells (WBC) and a long-term depletion of plasma uridine . These two parameters were related to severe myelosuppression, so that in Phase II studies the dose of Brequinar was decreased considerably .
Results or Outcomes
Brequinar was inactive against solid tumors, but DHO-DH inhibition was associated with myeloid toxicity, which may explain its potential for treatment of leukemia or inflammatory diseases .
Application in Immunotherapy
Specific Scientific Field
Summary of the Application
Brequinar has been used to inhibit the biogenesis of myeloid-derived suppressor cells (MDSCs), which hinder antitumor immunity in multiple cancer types .
Methods of Application or Experimental Procedures
In in vivo models of immunotherapy-resistant breast cancer, Brequinar was used to restore terminal differentiation of MDSCs .
Results or Outcomes
Brequinar promoted myeloid cell differentiation by limiting their suppressive function and enhancing the efficacy of immune checkpoint blockade therapy .
Application in Antiparasitic Therapy
Specific Scientific Field
Summary of the Application
Brequinar has been researched as a potential antiparasitic drug . Its mechanism of action, which involves the inhibition of dihydroorotate dehydrogenase, could potentially disrupt the life cycle of certain parasites .
Methods of Application or Experimental Procedures
The specific methods of application in this context would depend on the type of parasite being targeted. Generally, it would involve administering Brequinar to an organism infected with the parasite and monitoring the effects .
Application in Antiviral Therapy
Specific Scientific Field
Summary of the Application
Brequinar has been researched as a potential antiviral drug . Similar to its antiparasitic application, the mechanism of action of Brequinar could potentially inhibit the replication of certain viruses .
Methods of Application or Experimental Procedures
The specific methods of application would depend on the type of virus being targeted. It would generally involve administering Brequinar to an organism infected with the virus and monitoring the effects .
Application in COVID-19 Treatment
Specific Scientific Field
Summary of the Application
Clear Creek Bio is currently developing Brequinar as a potential treatment for COVID-19 . The mechanism of action of Brequinar, which involves the inhibition of dihydroorotate dehydrogenase, could potentially inhibit the replication of the SARS-CoV-2 virus .
Methods of Application or Experimental Procedures
The specific methods of application would depend on the stage of the disease and the patient’s condition. It would generally involve administering Brequinar to a patient infected with the virus and monitoring the effects .
Application in Cell Signaling Studies
Specific Scientific Field
Summary of the Application
Brequinar sodium salt hydrate has been used in cell signaling studies . It acts as a dihydroorotate dehydrogenase (DHODH) inhibitor and can induce depletion of cellular pyrimidine pools .
Methods of Application or Experimental Procedures
In cell proliferation assays, Brequinar sodium salt hydrate is used to study the effects of pyrimidine depletion on cell growth and signaling .
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOHOALJQOFNTB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96187-53-0 (Parent) | |
Record name | Brequinar sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30242173 | |
Record name | Brequinar sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brequinar sodium | |
CAS RN |
96201-88-6 | |
Record name | Brequinar sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brequinar sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREQUINAR SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.